

# Lenvatinib-15N,d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Lenvatinib-15N,d4 |           |
| Cat. No.:            | B12362245         | Get Quote |

An In-depth Examination of the Chemical Structure, Properties, and Analytical Applications of an Essential Internal Standard

### Introduction

Lenvatinib is a potent oral multi-kinase inhibitor used in the treatment of several types of cancer, including thyroid, renal cell, and hepatocellular carcinoma.[1][2][3] Its therapeutic effect stems from its ability to inhibit key receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis and tumor growth, such as vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and others.[4][5] **Lenvatinib-15N,d4** is a stable isotope-labeled version of Lenvatinib, specifically designed for use as an internal standard in quantitative bioanalytical assays.[3][6] The incorporation of deuterium atoms provides a distinct mass signature, enabling precise and accurate quantification of Lenvatinib in complex biological matrices by mass spectrometry, which is crucial for pharmacokinetic studies and therapeutic drug monitoring.[6][7] This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **Lenvatinib-15N,d4** for researchers, scientists, and drug development professionals.

## **Chemical Structure and Physicochemical Properties**

**Lenvatinib-15N,d4** is structurally identical to Lenvatinib, except for the substitution of four hydrogen atoms with deuterium on the cyclopropyl ring. This isotopic labeling does not alter the chemical properties of the molecule but increases its molecular weight, allowing it to be distinguished from the unlabeled drug in mass spectrometry-based analyses.[3][6]



Table 1: Physicochemical Properties of Lenvatinib-15N,d4

| Property            | Value                                                                                                                     | Reference(s) |
|---------------------|---------------------------------------------------------------------------------------------------------------------------|--------------|
| Formal Name         | 4-[3-chloro-4-[[(cyclopropyl-<br>2,2,3,3-d4-<br>amino)carbonyl]amino]phenox<br>y]-7-methoxy-6-<br>quinolinecarboxamide    | [3]          |
| IUPAC Name          | 4-[3-chloro-4-[(2,2,3,3-<br>tetradeuteriocyclopropyl)carba<br>moylamino]phenoxy]-7-<br>methoxyquinoline-6-<br>carboxamide | [8]          |
| CAS Number          | 2264050-65-7                                                                                                              | [3]          |
| Molecular Formula   | C21H15D4CIN4O4                                                                                                            | [3]          |
| Formula Weight      | 430.9 g/mol                                                                                                               | [3][8]       |
| Solubility          | Soluble in DMF, DMSO, and<br>Methanol                                                                                     | [3]          |
| Primary Application | Internal standard for quantification of Lenvatinib by GC- or LC-MS                                                        | [3]          |

### **Mechanism of Action**

Lenvatinib functions as a multi-targeted tyrosine kinase inhibitor. It binds to the ATP-binding site of several RTKs, blocking their kinase activity and subsequent downstream signaling.[4] The primary targets include VEGFR1-3 and FGFR1-4, which are crucial regulators of angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis.[2][9] By inhibiting these pathways, Lenvatinib effectively cuts off the tumor's blood supply.[10] Additionally, it inhibits other RTKs implicated in cancer progression, including Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[2][4] This multi-targeted approach contributes to its potent anti-tumor activity across various cancer types.[5]



The inhibition of these kinases disrupts downstream signaling cascades, such as the AKT/NFκB pathway, leading to reduced cell proliferation and induction of apoptosis.[11]

## **Signaling Pathway Inhibition**



Click to download full resolution via product page

Caption: Lenvatinib inhibits multiple RTKs, blocking key downstream signaling pathways.

## **In Vitro Inhibitory Activity**

The potency of Lenvatinib against various kinases is typically measured by its half-maximal inhibitory concentration (IC<sub>50</sub>).

Table 2: In Vitro Kinase Inhibitory Activity of Lenvatinib



| Kinase Target | IC50 (nM) | Reference(s) |
|---------------|-----------|--------------|
| VEGFR2 (KDR)  | 4.0       | [3]          |
| VEGFR3 (FLT4) | 5.2       | [3]          |
| VEGFR1 (FLT1) | 22        | [3]          |
| FGFR1         | 46        | [3]          |
| PDGFRα        | 51        | [3]          |
| PDGFRβ        | 39        | [3]          |
| KIT           | 100       | [3]          |

## **Pharmacokinetic Properties**

The pharmacokinetic profile of Lenvatinib has been well-characterized in human studies. As **Lenvatinib-15N,d4** is used as an internal standard, its pharmacokinetic properties are assumed to be identical to the unlabeled drug.

Table 3: Key Pharmacokinetic Parameters of Lenvatinib in Humans

| Parameter                        | Value                                    | Reference(s) |
|----------------------------------|------------------------------------------|--------------|
| Time to Peak (T <sub>max</sub> ) | 1–4 hours                                | [2][4]       |
| Bioavailability                  | ~85%                                     | [12]         |
| Plasma Protein Binding           | 98–99% (primarily to albumin)            | [2][4]       |
| Volume of Distribution (Vd)      | 50.5–92 L                                | [12]         |
| Metabolism                       | Primarily by CYP3A4 and aldehyde oxidase | [1][2]       |
| Elimination Half-Life (t1/2)     | ~28 hours                                | [1][12]      |
| Excretion                        | ~64% in feces, ~25% in urine             | [13]         |
| Apparent Clearance (CL/F)        | 6.56 L/h                                 | [13]         |



## **Experimental Protocols**

**Lenvatinib-15N,d4** is indispensable for the accurate quantification of Lenvatinib in biological samples, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are representative protocols for sample analysis.

# Quantification of Lenvatinib in Human Plasma by LC-MS/MS

This protocol describes a method for determining Lenvatinib concentrations for pharmacokinetic analysis or therapeutic drug monitoring.

- a. Materials and Reagents:
- · Lenvatinib analytical standard
- Lenvatinib-15N,d4 (Internal Standard, IS)
- Human plasma (blank)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic acid (FA)
- Ultrapure water
- Microcentrifuge tubes
- b. Preparation of Stock and Working Solutions:
- Prepare 1 mg/mL stock solutions of Lenvatinib and Lenvatinib-15N,d4 in DMSO.[14]
- Prepare separate working solutions for the calibration curve (CC) and quality control (QC) samples by diluting the Lenvatinib stock solution with methanol to achieve a range of concentrations (e.g., 0.01 to 40 μg/mL).[14]



- Prepare an IS working solution by diluting the Lenvatinib-15N,d4 stock solution with methanol.
- c. Sample Preparation (Protein Precipitation):[14]
- Pipette 50 μL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
- Add 150 μL of the IS working solution in acetonitrile to each tube.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean autosampler vial for analysis.
- d. LC-MS/MS Conditions:
- LC System: UPLC or HPLC system
- Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 150×4.6 mm, 5 μm).[7]
- Mobile Phase: Isocratic or gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[7][15] A common isocratic mobile phase is acetonitrile:0.1% formic acid (80:20 v/v).[7]
- Flow Rate: 0.6 mL/min.[7]
- Injection Volume: 10 μL.[7]
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- MRM Transitions:
  - Lenvatinib: m/z 427.1 → 370.1.[7]
  - Lenvatinib-15N,d4 (IS): m/z 430.3 → 370.1.[7]



- e. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio (Lenvatinib/Lenvatinib-15N,d4)
  against the nominal concentration of the calibration standards.
- Use a weighted (1/x²) linear regression to fit the curve.
- Determine the concentration of Lenvatinib in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

## **Analysis of Lenvatinib by RP-HPLC**

This protocol is suitable for determining the purity of Lenvatinib in bulk drug substance or pharmaceutical dosage forms.

- a. Materials and Reagents:
- Lenvatinib standard
- Methanol (HPLC grade)
- Water (HPLC grade)
- Ortho-phosphoric acid or Ammonium acetate for pH adjustment
- b. Chromatographic Conditions:[16][17]
- HPLC System: HPLC with UV or PDA detector.
- Column: C18 reverse-phase column (e.g., Thermosil C18, 4.5×150 mm, 5.0 μm or Kromasil C18, 250mm×4.6 mm, 5mm).[16][17]
- Mobile Phase: A mixture of Methanol and water (e.g., 65:35% v/v or 70:30 v/v).[16][17] The aqueous phase may be buffered (e.g., 0.01M Ammonium acetate, pH 3.5).[17]
- Flow Rate: 0.8–1.0 mL/min.[16][17]
- Detection Wavelength: 265 nm or 309 nm.[16][17]



Injection Volume: 20 μL.[18]

#### c. Procedure:

- Prepare a standard solution of Lenvatinib in the mobile phase at a known concentration (e.g.,  $100 \, \mu g/mL$ ).
- Prepare the sample solution by dissolving the bulk drug or dosage form in the mobile phase to achieve a similar concentration.
- Inject the standard and sample solutions into the HPLC system.
- The retention time for Lenvatinib is typically between 3.7 and 4.4 minutes under these conditions.[16][17]
- Calculate the purity or content of Lenvatinib in the sample by comparing its peak area to that
  of the standard.

# Mandatory Visualizations Experimental Workflow for Bioanalysis





Click to download full resolution via product page

Caption: Workflow for quantifying Lenvatinib using Lenvatinib-d4 as an internal standard.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lenvatinib Wikipedia [en.wikipedia.org]
- 2. Lenvatinib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The action and resistance mechanisms of Lenvatinib in liver cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. journals.innovareacademics.in [journals.innovareacademics.in]
- 8. Lenvatinib-d4 | C21H19ClN4O4 | CID 162640490 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cancerresgroup.us [cancerresgroup.us]
- 10. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenvatinib Inhibits AKT/NF-κB Signaling and Induces Apoptosis Through Extrinsic/Intrinsic Pathways in Non-small Cell Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 13. Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Lenvatinib-15N,d4: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362245#lenvatinib-15n-d4-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com